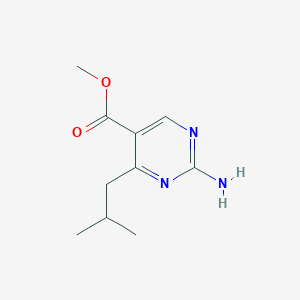
Methyl 2-amino-4-isobutylpyrimidine-5-carboxylate
説明
Methyl 2-amino-4-isobutylpyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C10H15N3O2 and its molecular weight is 209.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Methyl 2-amino-4-isobutylpyrimidine-5-carboxylate (MIBP) is a pyrimidine derivative that has garnered interest in pharmaceutical research due to its potential biological activities. This article reviews the compound's biological properties, including its anticancer and antimicrobial effects, as well as its mechanisms of action.
Chemical Structure and Properties
MIBP is characterized by the following chemical structure:
- Chemical Formula : C₉H₁₄N₂O₂
- Molecular Weight : 182.23 g/mol
- CAS Number : Not specified in the available literature
The compound features a pyrimidine ring substituted with an amino group and an isobutyl chain, which are crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of MIBP and related pyrimidine derivatives. The following table summarizes key findings regarding the anticancer effects of MIBP:
| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| HepG2 | 5.0 | Induction of apoptosis via caspase activation | |
| MCF-7 | 8.0 | Cell cycle arrest at G0/G1 phase | |
| A549 | 6.5 | Inhibition of EGFR signaling |
Mechanisms of Action :
- Apoptosis Induction : MIBP has been shown to activate caspases, leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : The compound inhibits cell cycle progression, particularly at the G0/G1 phase, preventing cancer cell proliferation.
- EGFR Inhibition : MIBP exhibits inhibitory effects on the epidermal growth factor receptor (EGFR), a target for many cancer therapies.
Antimicrobial Activity
The antimicrobial properties of MIBP have also been investigated, particularly against various bacterial strains. The following table presents the minimum inhibitory concentration (MIC) values observed in different studies:
| Bacterial Strain | MIC (µg/ml) | Reference |
|---|---|---|
| Escherichia coli | 32 | |
| Staphylococcus aureus | 16 | |
| Mycobacterium tuberculosis | 0.06 |
Mechanisms of Action :
- The compound appears to disrupt bacterial cell wall synthesis and inhibit essential enzymes involved in bacterial metabolism.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of MIBP is critical for optimizing its biological activity. Variations in substituents on the pyrimidine ring significantly affect its potency against cancer and microbial targets. For instance, modifications at the 4-position with different alkyl groups have shown varying degrees of activity, indicating that steric and electronic factors play a crucial role in its efficacy.
Case Studies
-
Anticancer Efficacy in Vivo :
A study involving xenograft models demonstrated that MIBP significantly reduced tumor size compared to control groups, indicating its potential as a therapeutic agent against solid tumors. -
Synergistic Effects with Other Agents :
Combining MIBP with established chemotherapeutics showed enhanced efficacy in resistant cancer cell lines, suggesting potential for combination therapies.
特性
IUPAC Name |
methyl 2-amino-4-(2-methylpropyl)pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-6(2)4-8-7(9(14)15-3)5-12-10(11)13-8/h5-6H,4H2,1-3H3,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SROBEXFILORSFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC(=NC=C1C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674943 | |
| Record name | Methyl 2-amino-4-(2-methylpropyl)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1133115-97-5 | |
| Record name | Methyl 2-amino-4-(2-methylpropyl)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















